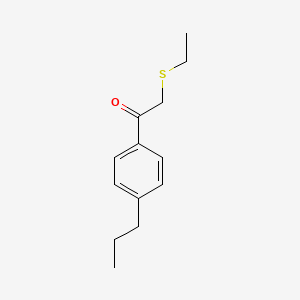

2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one

Description

2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one is a propiophenone derivative featuring an ethylthio (-S-C₂H₅) substituent at the 2-position of the ethanone backbone and a 4-propylphenyl group at the 1-position. The parent ketone, 1-(4-propylphenyl)ethan-1-one (CAS 27465-51-6), has been characterized via ¹³C-NMR (CDCl₃), confirming the aromatic and carbonyl signals . This compound’s structural motif aligns with agrochemical agents, as seen in ethylthio-containing herbicides like sethoxydim .

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

2-ethylsulfanyl-1-(4-propylphenyl)ethanone |

InChI |

InChI=1S/C13H18OS/c1-3-5-11-6-8-12(9-7-11)13(14)10-15-4-2/h6-9H,3-5,10H2,1-2H3 |

InChI Key |

OBZLDYOMGYYMHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CSCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one typically involves the reaction of 4-propylbenzaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The ethylthio group and the phenyl ring play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects

- Ethylthio vs. Phenylthio :

- 1-Cyclohexyl-2-(phenylthio)ethan-1-one (CAS N/A) replaces the ethylthio group with a bulkier phenylthio (-S-C₆H₅) substituent. The phenyl group increases steric hindrance and aromatic conjugation, reducing nucleophilic reactivity compared to ethylthio .

- Sulfone Derivatives : Compounds like 1-(4-(tert-butyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (CAS N/A) feature sulfone (-SO₂-) groups, which are electron-withdrawing. This contrasts with the electron-donating ethylthio group, leading to differences in carbonyl electrophilicity and stability .

Aryl Group Variations

Nucleophilic Substitution

- Ethylthio Introduction: The target compound’s synthesis likely parallels 1-cyclohexyl-2-(phenylthio)ethan-1-one, which was synthesized via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol in DMF/K₂CO₃ (52.4% yield) .

- Comparison with Sulfone Synthesis : Ru(II)-catalyzed methods for sulfone derivatives (e.g., 1d , 1e ) require oxidative conditions, which are unnecessary for ethylthio introduction .

Physical and Spectral Properties

Biological Activity

2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, providing insights into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H18OS. The compound features an ethylthio group and a propylphenyl moiety, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, thioether derivatives have shown significant antibacterial and antifungal activities. The presence of the ethylthio group in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.

Anticancer Potential

Several studies have highlighted the anticancer potential of thioether-containing compounds. For example, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antioxidant Properties

Antioxidant activity is another area where this compound may be relevant. Compounds with thioether functionalities are known to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to the overall therapeutic profile of the compound.

Case Studies

- Antimicrobial Activity Study : A study conducted on thioether derivatives showed that certain compounds exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar antimicrobial effects.

- Cytotoxicity Assay : In vitro assays demonstrated that derivatives of this compound were effective in inhibiting the growth of cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

- Antioxidant Activity Assessment : The compound was evaluated for its ability to reduce oxidative stress markers in cellular models, showing promising results that warrant further investigation.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.